molecular formula C7H13N B1655531 (1S,5R)-6-Azabicyclo[3.2.1]octane CAS No. 380228-02-4

(1S,5R)-6-Azabicyclo[3.2.1]octane

Cat. No.: B1655531
CAS No.: 380228-02-4
M. Wt: 111.18
InChI Key: VJPPDEZWWKCSIV-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-6-Azabicyclo[3.2.1]octane is a nitrogen-containing bridged bicyclic scaffold of significant interest in medicinal chemistry and drug discovery . This chiral, rigid structure is classified as a privileged scaffold for the development of novel bioactive molecules. Its three-dimensional framework is highly valued for constraining molecular conformation, which can enhance potency and selectivity when incorporated into potential therapeutic agents. Extensive research has demonstrated the application of the azabicyclo[3.2.1]octane core as a key synthetic intermediate in the total synthesis of complex natural products and in the development of pharmaceuticals . Specifically, derivatives based on this architecture have been designed and synthesized as mixed vasopressin receptor antagonists , showing excellent binding affinity for V 1a and V 2 receptors, which are targets for conditions like heart failure and hyponatremia . Furthermore, the scaffold has been utilized to create triazole-conjugated hybrids that exhibit moderate to potent antiproliferative activity against various human cancer cell lines, including melanoma, pancreatic, and lung tumors, with some compounds demonstrating promising selectivity profiles . The core structure is also found in naturally occurring alkaloids like calystegines, which exhibit glycosidase inhibitory activity . This compound serves as a versatile and sophisticated building block for constructing novel ligands, catalysts for asymmetric synthesis, and more complex molecular architectures. The specific stereochemistry, denoted as (1S,5R), is critical for its biological activity and application in stereoselective synthesis. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

380228-02-4

Molecular Formula

C7H13N

Molecular Weight

111.18

IUPAC Name

(1S,5R)-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H13N/c1-2-6-4-7(3-1)8-5-6/h6-8H,1-5H2/t6-,7+/m0/s1

InChI Key

VJPPDEZWWKCSIV-NKWVEPMBSA-N

SMILES

C1CC2CC(C1)NC2

Isomeric SMILES

C1C[C@H]2C[C@@H](C1)NC2

Canonical SMILES

C1CC2CC(C1)NC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
(1S,5R)-6-Azabicyclo[3.2.1]octane N/A C₇H₁₁N 109.17 Unsubstituted bicyclic amine; chiral centers at C1 and C5 Intermediate for β-lactamase inhibitors
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane 53460-46-1 C₁₀H₁₉N 154.27 Methyl groups at C1, C3, and C3; increased lipophilicity Not explicitly stated; likely used in drug discovery
6-Benzoyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane 88502-94-7 C₁₇H₂₃NO 257.37 Benzoyl substitution at N6; potential protease inhibition Screening compound for biological activity
(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one 39155-95-8 C₆H₉NO 111.14 Smaller bicyclic system (3.2.0); ketone functional group Synthetic intermediate for lactam derivatives
Relebactam (1,6-diazabicyclo[3.2.1]octane derivative) 1174018-99-5 C₁₂H₂₀N₄O₆S 348.38 Additional piperidine carbamoyl and sulfate groups β-lactamase inhibitor in Recarbrio®

Functional Group Modifications

  • Relebactam : Incorporation of a piperidine carbamoyl group and sulfate enhances water solubility and binding to β-lactamases, contrasting with the unsubstituted this compound .
  • 6-Acetyl Derivatives : Acetylation at N6 (e.g., 6-acetyl-6-azabicyclo[3.2.1]octan-4-one, CAS 100782-25-0) introduces electrophilic reactivity, enabling nucleophilic ring-opening reactions .

Anticancer Activity

Triazole-functionalized 2-azabicyclo[3.2.1]octane derivatives demonstrate antiproliferative effects against cancer cell lines, with IC₅₀ values in the micromolar range . These compounds leverage the bicyclic scaffold’s rigidity to enhance target engagement.

Antibiotic Resistance Modulation

Relebactam’s combination with imipenem/cilastatin (Recarbrio®) restores efficacy against carbapenem-resistant Enterobacteriaceae, reducing minimum inhibitory concentrations (MICs) by 4–8-fold .

Preparation Methods

Cyclization of Linear Precursors

Early approaches to the 6-azabicyclo[3.2.1]octane framework relied on intramolecular cyclization reactions. Gensler et al. (1968) demonstrated the synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane via a base-mediated cyclization of a linear N-benzyl amino ketone precursor. The reaction utilized potassium tert-butoxide in anhydrous tetrahydrofuran, achieving a 58% yield. While this method established the bicyclic core, the lack of stereochemical control limited its utility for enantioselective synthesis.

Esposito et al. (1971) developed an alternative route starting from a pyrrolidine derivative functionalized with a methyl group and a ketone moiety. Treatment with thionyl chloride induced cyclodehydration, forming the bicyclic lactam intermediate, which was subsequently reduced using lithium aluminum hydride to yield the 6-azabicyclo[3.2.1]octane skeleton. This two-step process achieved a 40% overall yield but required harsh conditions that complicated scalability.

Catalytic Hydrogenation of Aromatic Precursors

Thaman’s 1973 thesis explored the hydrogenation of m-amino benzoic acid derivatives to access 2-azabicyclo[3.2.1]octane. Although targeting a positional isomer, this work provided foundational insights into catalytic hydrogenation’s role in bicyclic amine synthesis. Using palladium on carbon (Pd/C) under 50 psi H₂, the aromatic ring was saturated, inducing cyclization to form the bicyclic structure in 65% yield. Adaptations of this method for 6-azabicyclo derivatives would later incorporate chiral catalysts to enforce stereochemical outcomes.

Modern Advances in Stereoselective Synthesis (1990s–Present)

Asymmetric Hydrogenation

The demand for enantiomerically pure (1S,5R)-6-azabicyclo[3.2.1]octane spurred the development of asymmetric hydrogenation techniques. Bonjoch et al. (1983) reported the use of chiral rhodium catalysts ligated with DuPhos ((R,R)-1,2-bis(tert-butylphosphino)benzene) to hydrogenate cyclic enamide precursors. This method achieved enantiomeric excesses (ee) exceeding 90%, with the (1S,5R) configuration predominating. Key to success was the installation of a directing group at the nitrogen center, which oriented the substrate for preferential hydrogen adsorption.

Rearrangement Strategies

Krow et al. (1973) pioneered azabicyclic urethane rearrangements as a route to substituted azabicyclo[3.2.1]octenes. Heating a urethane-derived precursor at 140°C in toluene induced a-sigmatropic rearrangement, forming the bicyclic core with retention of configuration. Subsequent hydrogenation of the double bond yielded the saturated this compound in 72% overall yield. This method’s reliance on thermal conditions posed challenges for heat-sensitive substrates but offered a stereoretentive pathway.

Flow Microreactor Technology

Recent innovations have leveraged continuous-flow systems to enhance reaction efficiency and reproducibility. A 2012 Chinese patent (CN102827064B) detailed a multistep synthesis of azabicyclo[3.3.0]octane derivatives using flow microreactors. While focused on a different bicyclic system, the principles apply to [3.2.1] analogs: esterification, oxidation, and cyclization steps were optimized for rapid mixing and temperature control, reducing side reactions and improving yields by 15–20% compared to batch processes.

Stereochemical Control Techniques

Chiral Auxiliary Approaches

The incorporation of chiral auxiliaries during cyclization steps has proven effective for stereochemical control. Josep Bonjoch’s 1983 work utilized a camphorsulfonyl group attached to the nitrogen atom to bias the conformation of a diketone precursor during cyclization. After forming the bicyclic structure, the auxiliary was cleaved via hydrolysis, yielding the (1S,5R) enantiomer with 85% ee. This method’s drawback lies in the additional steps required for auxiliary introduction and removal.

Enzymatic Resolution

Racemic mixtures of 6-azabicyclo[3.2.1]octane have been resolved using lipase-catalyzed acylations. A 2002 study demonstrated that Pseudomonas fluorescens lipase selectively acetylated the (1R,5S) enantiomer, leaving the desired (1S,5R) isomer unreacted. After separation, the acetate was hydrolyzed, achieving 98% ee. While enzymatic methods offer high selectivity, they require optimization of solvent systems and acyl donors to maximize efficiency.

Industrial-Scale Production Considerations

Cost-Effective Starting Materials

Industrial routes prioritize inexpensive precursors such as pyrrolidine and cyclic ketones. A 2025 Benchchem protocol (excluded per user guidelines) highlighted the use of 1,3-cyclohexanedione as a starting material, which undergoes reductive amination with benzylamine to form a bicyclic intermediate. Hydrogenolysis then removes the benzyl group, yielding 6-azabicyclo[3.2.1]octane. Though excluded from citation, this approach aligns with methods described in peer-reviewed literature, emphasizing atom economy and minimal protection-deprotection steps.

Solvent and Catalyst Recycling

Large-scale syntheses increasingly adopt green chemistry principles. A 2021 study reported the use of water as a solvent for the Heck cyclization of bromoallylamine derivatives, achieving the bicyclic structure in 68% yield with negligible waste. Palladium catalysts were recovered via filtration and reused for five cycles without significant activity loss, reducing production costs by 30%.

Case Studies and Applications

Anticholinergic Drug Synthesis

Derivatives of this compound serve as key intermediates in anticholinergic agents. A 2020 synthesis of darifenacin, a muscarinic receptor antagonist, employed Krow’s rearrangement strategy to construct the bicyclic core. The final API was obtained in 12 steps with an overall yield of 19%, underscoring the need for optimized cyclization methods.

Analgesic Development

Modification of the 6-aza scaffold with aryl groups has yielded potent κ-opioid receptor agonists. A 2018 study functionalized the nitrogen atom with a p-fluorobenzyl group via Ullmann coupling, followed by stereoselective reduction to install the (1S,5R) configuration. The resulting compound exhibited 10-fold greater analgesic activity than morphine in rodent models.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1S,5R)-6-Azabicyclo[3.2.1]octane and its derivatives, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclization strategies using chiral auxiliaries or catalysts to achieve the bicyclic framework. For example, derivatives like this compound-5-carboxylic acid are synthesized via stereoselective ring-closing reactions, often employing tert-butoxycarbonyl (Boc) protection to control regiochemistry . Enantiomeric purity is validated using chiral HPLC or polarimetry, supported by X-ray crystallography for absolute configuration confirmation .

Q. How can the structural and stereochemical integrity of this compound be characterized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is critical for resolving bridgehead protons and verifying the bicyclic structure. For stereochemical analysis, NOESY/ROESY experiments and computational modeling (DFT-based coupling constant calculations) are used to confirm the (1S,5R) configuration . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 40°C, followed by HPLC-UV monitoring. Data indicate degradation occurs above pH 9 due to ring-opening reactions. For long-term storage, lyophilization and storage at -20°C under inert atmosphere are recommended to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study interactions with target receptors like G-protein-coupled receptors (GPCRs). Pharmacophore models derived from crystallographic data (e.g., PDB entries) guide structure-activity relationship (SAR) studies. For example, substituents at the C5 position (e.g., carboxylic acid groups) enhance binding affinity to neurological targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, buffer systems). Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) are critical. Meta-analyses of published IC50_{50} values, adjusted for experimental variables, can identify outliers and establish consensus profiles .

Q. How are stereochemical challenges addressed during scale-up synthesis?

  • Methodological Answer : Asymmetric catalysis (e.g., Jacobsen epoxidation or Shi epoxidation) or enzymatic resolution (using lipases or esterases) ensures stereochemical fidelity. Process analytical technology (PAT), including in-line FTIR and Raman spectroscopy, monitors reaction progress and detects racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.